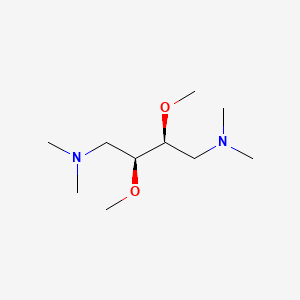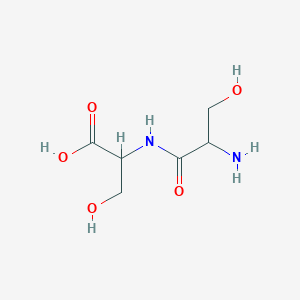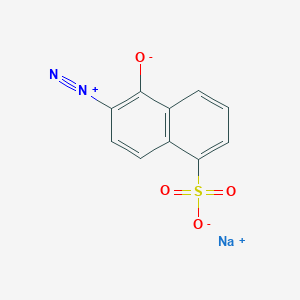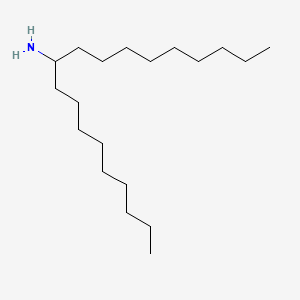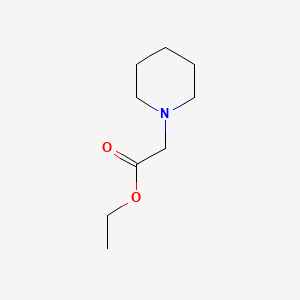
1-哌啶乙酸乙酯
概述
描述
It is a clear, light yellow liquid with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.
科学研究应用
Ethyl 1-piperidineacetate is used as a reactant in the synthesis of various compounds:
Nicotinic Acid Receptor Agonists: For the treatment of dyslipidemia.
1-Alkylcyclanols: With side chain functions.
Benzhydrylamides: For pharmacochemical studies.
Elimination Reactions: Used in various elimination reactions.
Hydrogenation of Esters to Alcohols: Utilized in hydrogenation reactions.
作用机制
Target of Action
Ethyl 1-piperidineacetate is an α-amino acid ethyl ester derivative It has been used as a reactant for the synthesis of various compounds, including nicotinic acid receptor agonists .
Mode of Action
It is known that the compound can undergo thermal decomposition in the gas phase to produce the corresponding α-amino acid derivative and ethylene . This suggests that Ethyl 1-piperidineacetate may interact with its targets through a similar decomposition or transformation process.
Biochemical Pathways
Piperidine derivatives, which include ethyl 1-piperidineacetate, have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0984 g/mL at 25 °C . This could potentially influence its absorption and distribution within the body.
Result of Action
Given its use in the synthesis of nicotinic acid receptor agonists , it may contribute to the therapeutic effects of these compounds, potentially influencing cellular signaling and function.
Action Environment
The action of Ethyl 1-piperidineacetate may be influenced by environmental factors such as temperature and pressure. For instance, the kinetics of its gas-phase decomposition to the corresponding α-amino acid derivative and ethylene has been studied over the temperature range of 360-430°C and pressure range of 26-86Torr . This suggests that the compound’s action, efficacy, and stability could be affected by such environmental conditions.
生化分析
Biochemical Properties
Ethyl 1-piperidineacetate plays a significant role in biochemical reactions. It is involved in the synthesis of nicotinic acid receptor agonists, which are used for the treatment of dyslipidemia . Additionally, it is a reactant in the synthesis of 1-alkylcyclanols with side chain functions and benzhydrylamides for pharmacochemical studies . The compound interacts with various enzymes and proteins, including those involved in elimination reactions and hydrogenation of esters to alcohols . These interactions are crucial for its role in biochemical processes.
Cellular Effects
Ethyl 1-piperidineacetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions. Additionally, it can alter gene expression, which may result in modifications to cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of ethyl 1-piperidineacetate involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The thermal decomposition of ethyl 1-piperidineacetate in the gas phase has been studied using ab initio theoretical methods, providing insights into its molecular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-piperidineacetate change over time. The compound’s stability and degradation have been investigated, revealing that it undergoes thermal decomposition to the corresponding α-amino acid derivative and ethylene over a temperature range of 360-430°C . These studies provide valuable information on the long-term effects of ethyl 1-piperidineacetate on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of ethyl 1-piperidineacetate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of ethyl 1-piperidineacetate in various applications.
Metabolic Pathways
Ethyl 1-piperidineacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells.
Transport and Distribution
The transport and distribution of ethyl 1-piperidineacetate within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for elucidating the compound’s effects on cellular function.
Subcellular Localization
Ethyl 1-piperidineacetate’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization of ethyl 1-piperidineacetate provides insights into its role in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 1-piperidineacetate can be synthesized through the alkylation reaction of piperidine with ethyl bromoacetate in absolute ethanol. This reaction follows second-order kinetics . The thermal decomposition of ethyl 1-piperidineacetate in the gas phase has been studied, revealing the formation of the corresponding α-amino acid derivative and ethylene over a temperature range of 360-430°C and a pressure range of 26-86 Torr .
Industrial Production Methods: Industrial production methods for ethyl 1-piperidineacetate typically involve the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Alkylation: Ethyl 1-piperidineacetate undergoes alkylation reactions, such as with ethyl bromoacetate in absolute ethanol.
Thermal Decomposition: The compound decomposes thermally in the gas phase to form an α-amino acid derivative and ethylene.
Common Reagents and Conditions:
Reagents: Ethyl bromoacetate, absolute ethanol.
Conditions: Temperature range of 360-430°C, pressure range of 26-86 Torr for thermal decomposition.
Major Products:
α-Amino Acid Derivative: Formed during thermal decomposition.
Ethylene: Also formed during thermal decomposition.
相似化合物的比较
- Ethyl 2-piperidineacetate
- Ethyl piperidin-1-ylacetate
- Ethyl 2-piperidinylacetate
Comparison: Ethyl 1-piperidineacetate is unique due to its specific structure and reactivity. While similar compounds like ethyl 2-piperidineacetate and ethyl piperidin-1-ylacetate share structural similarities, they may differ in their reactivity and applications. For example, ethyl 1-piperidineacetate is specifically used in the synthesis of nicotinic acid receptor agonists and benzhydrylamides, highlighting its unique applications in pharmacochemical studies .
属性
IUPAC Name |
ethyl 2-piperidin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZHLNWWDDNIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349188 | |
| Record name | Ethyl 1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-10-3 | |
| Record name | 1-Piperidineacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23853-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidineacetic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Ethyl 1-piperidineacetate is heated in the gas phase?
A1: When heated in the gas phase, Ethyl 1-piperidineacetate undergoes a two-step thermal decomposition process [, ]:
- Elimination: The molecule undergoes a unimolecular, homogeneous elimination reaction. This involves a six-membered cyclic transition state, leading to the formation of ethylene and 1-piperidineacetic acid. [, ]
- Decarboxylation: The 1-piperidineacetic acid, being highly unstable at these temperatures, rapidly decarboxylates. This process, assumed to involve a five-membered cyclic transition state, yields piperidine and carbon dioxide. [, ]
Q2: How well does the theoretical model predict the experimental results for Ethyl 1-piperidineacetate decomposition?
A2: The theoretical study, employing ab initio methods at the HF/6-31G(d) and MP2/6-311+G(2d,p)//MP2/6-31G(d) levels, demonstrated excellent agreement with the experimental kinetic parameters for the thermal decomposition of Ethyl 1-piperidineacetate. [] This confirms the accuracy of the proposed two-step mechanism involving ethylene and carbon dioxide elimination. [] The theoretical calculations provided valuable insights into the transition state structures, bond breaking/forming processes, and reaction synchronicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


